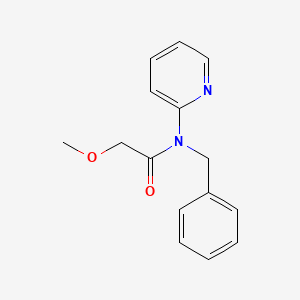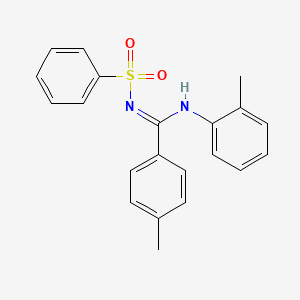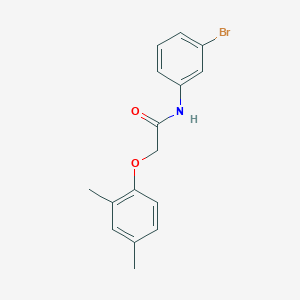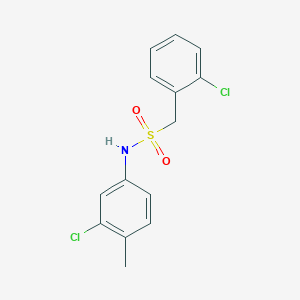![molecular formula C19H10ClNO4 B5843771 2-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B5843771.png)
2-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid, also known as CDIBA, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of benzoisoquinolines and has been studied for its potential applications in various fields, including medicine and chemistry. In
作用機序
The mechanism of action of 2-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid is not fully understood. However, it has been suggested that 2-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid exerts its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB pathway. 2-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid has been shown to inhibit the activation of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
2-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 2-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid has also been shown to inhibit the activity of COX-2, which is an enzyme involved in the production of prostaglandins, which are mediators of inflammation.
実験室実験の利点と制限
2-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid has several advantages for lab experiments. It is readily available and can be synthesized in high yield and high purity. 2-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid has also been shown to be stable under various conditions, making it suitable for use in a wide range of experiments.
However, 2-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid also has some limitations. It has been shown to have low solubility in water, which can limit its use in certain experiments. 2-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid has also been found to be cytotoxic at high concentrations, which can limit its use in cell-based assays.
将来の方向性
There are several future directions for the study of 2-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid. One potential direction is the development of 2-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid-based drugs for the treatment of cancer and viral infections. 2-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid has been shown to have promising anti-cancer and anti-viral properties, and further research is needed to explore its potential as a therapeutic agent.
Another future direction is the synthesis of new 2-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid derivatives with improved properties. 2-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid has been used as a building block for the synthesis of various compounds, and further optimization of the synthesis method could lead to the development of new 2-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid derivatives with improved solubility and potency.
In conclusion, 2-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid is a chemical compound that has gained significant attention in scientific research. It has been studied for its potential applications in various fields, including medicine and chemistry. 2-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, and further research is needed to explore its potential as a therapeutic agent.
合成法
The synthesis of 2-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid involves the reaction of 6-chloro-1,3-dioxoisoindoline-2-acetic acid with 2-aminobenzoic acid in the presence of a suitable coupling agent. The resulting product is then purified by recrystallization to obtain pure 2-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid. This method has been optimized to yield high purity and high yield of 2-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid.
科学的研究の応用
2-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid has been extensively studied for its potential applications in various fields. In the field of medicine, 2-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid has also been shown to have antiviral activity against herpes simplex virus type 1 and type 2.
In the field of chemistry, 2-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid has been used as a building block for the synthesis of various compounds. It has been used as a precursor for the synthesis of several benzoisoquinoline derivatives, which have been studied for their potential applications in drug discovery.
特性
IUPAC Name |
2-(6-chloro-1,3-dioxobenzo[de]isoquinolin-2-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClNO4/c20-14-9-8-13-16-10(14)5-3-6-12(16)17(22)21(18(13)23)15-7-2-1-4-11(15)19(24)25/h1-9H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFUATDYSMTPDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N2C(=O)C3=C4C(=C(C=C3)Cl)C=CC=C4C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethoxy-4-({[2-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B5843691.png)





![5-[(3-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B5843737.png)





![methyl {[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5843803.png)
